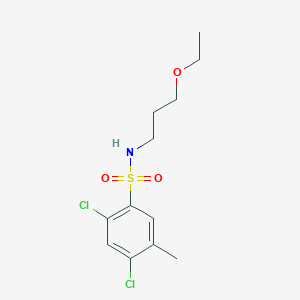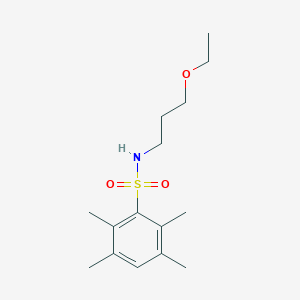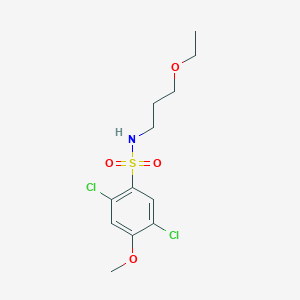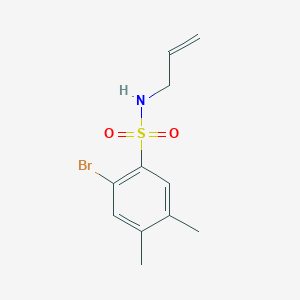![molecular formula C18H19FN2O2 B273042 (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and psychiatry. In
Mecanismo De Acción
The exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is not yet fully understood. However, it has been proposed that (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models and to improve cognitive function in rats. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its specificity for the 5-HT1A receptor, which makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. One area of interest is the potential use of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a treatment for depression and anxiety disorders. Another area of interest is the development of more potent and selective analogs of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a white solid.
Aplicaciones Científicas De Investigación
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been extensively studied in the field of neuroscience and psychiatry due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Propiedades
Nombre del producto |
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
|---|---|
Fórmula molecular |
C18H19FN2O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-7-5-16(6-8-17)20-9-11-21(12-10-20)18(22)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3 |
Clave InChI |
ZGKICTCYKKEHKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)


![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)